

# AU-24118: A Technical Guide to a Novel mSWI/SNF ATPase Degrader

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AU-24118  |           |
| Cat. No.:            | B12372867 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **AU-24118**, a potent and orally bioavailable proteolysis-targeting chimera (PROTAC) designed to degrade key components of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex. **AU-24118** represents a significant advancement in the development of targeted therapies for cancers driven by oncogenic transcription factors.

## **Core Concepts and Chemical Structure**

**AU-24118** is a second-generation mSWI/SNF ATPase degrader that induces the degradation of SMARCA2, SMARCA4, and PBRM1.[1] It functions as a PROTAC, a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3] The chemical structure of **AU-24118** consists of three key components: a ligand that binds to the bromodomains of SMARCA2 and SMARCA4, a linker, and a ligand that binds to the Cereblon (CRBN) E3 ligase.[1][2][3]

**Physicochemical and Pharmacological Properties** 

Chemical Formula: C37H40N6O4[3][4][5]

Molecular Weight: 632.77 g/mol [3]

CAS Number: 3084244-26-5[2][3]



**AU-24118** exhibits favorable physicochemical and pharmacological properties, including oral bioavailability, which is a significant advantage for a PROTAC degrader.[1][6][7]

| Property                    | Value        | Reference |
|-----------------------------|--------------|-----------|
| Molecular Formula           | C37H40N6O4   | [3][5]    |
| Molecular Weight            | 632.77 g/mol |           |
| CAS Number                  | 3084244-26-5 | [2][3]    |
| Appearance                  | Solid        | [3]       |
| Solubility (DMSO)           | 10 mM        | [3]       |
| Oral Bioavailability (Mice) | 33.4%        | [1]       |

### **Mechanism of Action and Signaling Pathway**

**AU-24118** exerts its therapeutic effect by inducing the degradation of the mSWI/SNF ATPases SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3][5] The mSWI/SNF complex is a key regulator of chromatin structure and gene expression. By degrading these core components, **AU-24118** disrupts the oncogenic transcriptional programs that drive certain cancers, particularly those dependent on enhancer-driven transcription factor activity.[1]

The signaling pathway initiated by **AU-24118** involves the recruitment of the target proteins (SMARCA2, SMARCA4, PBRM1) to the CRBN E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation impedes the chromatin remodeling functions of the mSWI/SNF complex, thereby inhibiting the expression of oncogenes.





Click to download full resolution via product page

Caption: Mechanism of action of AU-24118 as a PROTAC degrader.



## In Vitro and In Vivo Efficacy

**AU-24118** has demonstrated potent and selective degradation of its target proteins in cancer cell lines and has shown significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC).

**In Vitro Activity** 

| Cell Line | Concentration | Treatment<br>Time | Effect                                                               | Reference |
|-----------|---------------|-------------------|----------------------------------------------------------------------|-----------|
| VCaP      | 3-30 nM       | 4 hours           | Degradation of<br>SMARCA4 and<br>PBRM1                               | [2]       |
| VCaP      | 1 μΜ          | 2 hours           | Selective<br>degradation of<br>SMARCA2,<br>SMARCA4, and<br>PBRM1     |           |
| AUR-1     | 0.1 μΜ        | 4 hours           | Degradation of<br>SMARCA2 and<br>PBRM1                               |           |
| AUR-2     | 0.1 μΜ        | 4 hours           | Degradation of<br>SMARCA2 and<br>PBRM1; no<br>SMARCA4<br>degradation | [4]       |

# **In Vivo Activity**



| Animal Model                  | Dosage                                              | Administration<br>Route | Outcome                                                          | Reference |
|-------------------------------|-----------------------------------------------------|-------------------------|------------------------------------------------------------------|-----------|
| VCaP CRPC<br>Xenograft (Mice) | 15 mg/kg, 3<br>times/week                           | Oral (p.o.)             | Tumor<br>regression as a<br>single agent.[2]                     |           |
| VCaP CRPC<br>Xenograft (Mice) | 15 mg/kg AU-<br>24118 + 10<br>mg/kg<br>Enzalutamide | Oral (p.o.)             | Enhanced tumor regression, with some tumors becoming unpalpable. | [4]       |

# Experimental Protocols In Vitro Degradation Assay (Immunoblot Analysis)

Objective: To assess the degradation of target proteins (SMARCA2, SMARCA4, PBRM1) in cancer cell lines following treatment with **AU-24118**.

#### Methodology:

- Cell Culture: VCaP prostate cancer cells are cultured in appropriate media and conditions.
- Treatment: Cells are treated with varying concentrations of AU-24118 (e.g., 3-30 nM) or vehicle control for a specified duration (e.g., 4 hours).[2][4]
- Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
- Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blot: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for SMARCA4, PBRM1, and a loading control (e.g., Vinculin).[1]



- Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Analysis: The intensity of the protein bands is quantified to determine the extent of protein degradation relative to the vehicle-treated control.

#### In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of AU-24118 in a preclinical cancer model.

#### Methodology:

- Animal Model: A castration-resistant prostate cancer (CRPC) model is established, for example, by implanting VCaP cells into castrated male immunodeficient mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Randomization and Treatment Groups: Mice are randomized into treatment groups: Vehicle control, AU-24118 alone (e.g., 15 mg/kg), Enzalutamide alone, and a combination of AU-24118 and Enzalutamide.[1][2][4]
- Drug Formulation and Administration: **AU-24118** is formulated for oral gavage. For example, it can be dissolved in PEG200 and then mixed with D-α-Tocopherol polyethylene glycol 1000 succinate.[1] The drug is administered according to the specified dosing schedule (e.g., 3 times per week).
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
   [1]
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
- Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the efficacy of the different treatment groups. At the end of the study, tumors may be excised



for further analysis (e.g., immunoblotting for target protein levels).



Click to download full resolution via product page

Caption: General experimental workflow for the evaluation of AU-24118.

#### **Resistance Mechanisms**



Studies have begun to explore potential mechanisms of acquired resistance to mSWI/SNF ATPase PROTACs like **AU-24118**. Long-term treatment of prostate cancer cell lines with high doses of a similar degrader led to the development of resistance through two main mechanisms:

- SMARCA4 Bromodomain Mutations: Mutations in the target protein can prevent the binding of the PROTAC, thereby abrogating its degradation-inducing activity.[1]
- ABCB1 Overexpression: Increased expression of the ATP binding cassette subfamily B member 1 (ABCB1), a drug efflux pump, can reduce the intracellular concentration of the PROTAC, leading to reduced efficacy.[1]

Understanding these resistance mechanisms is crucial for the clinical development of **AU-24118** and for designing strategies to overcome resistance, such as combination therapies.

#### Conclusion

**AU-24118** is a promising, orally bioavailable PROTAC degrader of the mSWI/SNF ATPases SMARCA2 and SMARCA4, and PBRM1. Its potent in vitro and in vivo activity against castration-resistant prostate cancer models highlights its potential as a novel therapeutic agent. Further investigation into its clinical efficacy and the management of potential resistance mechanisms will be critical for its successful translation to the clinic for patients with enhancer-driven cancers.[7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AU-24118 | mSWI/SNF ATPase PROTAC | Probechem Biochemicals [probechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]



- 5. adoog.com [adoog.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AU-24118: A Technical Guide to a Novel mSWI/SNF ATPase Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372867#au-24118-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com